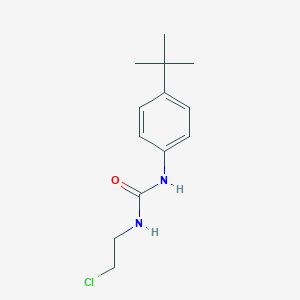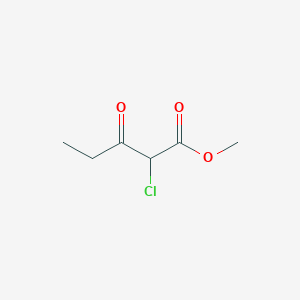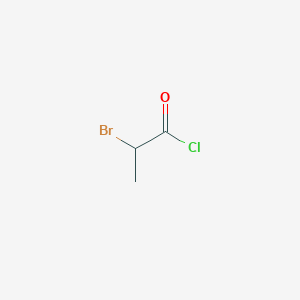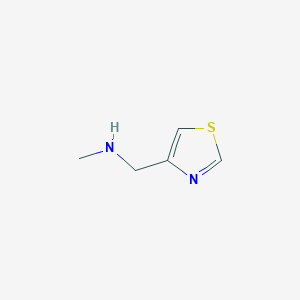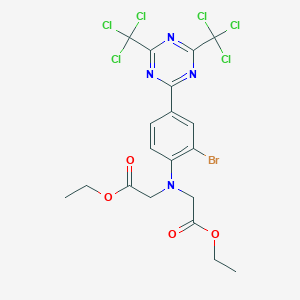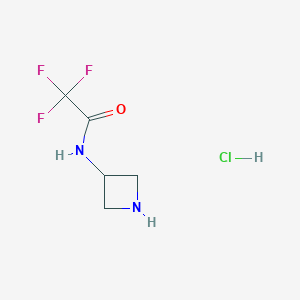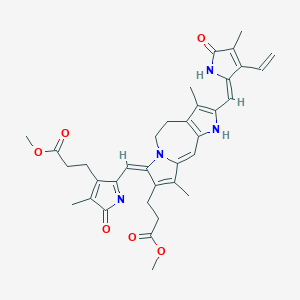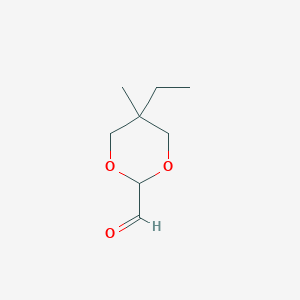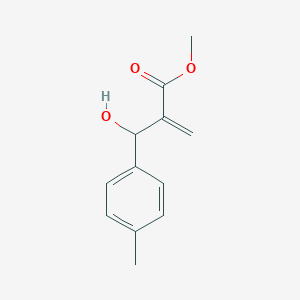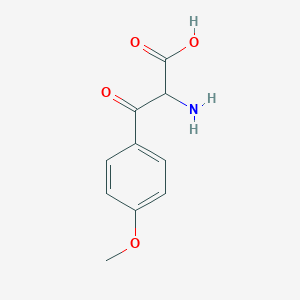
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid, also known as MAP, is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential applications in scientific research. MAP is a derivative of phenylalanine, an essential amino acid that is a building block for proteins. MAP has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for a range of research applications.
Wirkmechanismus
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid acts as an agonist for the mGluR4 receptor, which is a G protein-coupled receptor that is found in the central nervous system. When this compound binds to the receptor, it activates a signaling cascade that results in the inhibition of neurotransmitter release. This inhibition of neurotransmitter release has been found to have a range of effects, including the reduction of pain and anxiety.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on neurotransmitter release, this compound has been found to have antioxidant properties, which may have implications for the treatment of neurodegenerative disorders. This compound has also been found to have anti-inflammatory effects, which may have applications in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid has several advantages as a research tool. It is a selective agonist for the mGluR4 receptor, which makes it a useful tool for studying the role of this receptor in the central nervous system. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective research tool. However, there are also limitations to the use of this compound in lab experiments. One limitation is that it has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, the effects of this compound may be influenced by other factors, such as the presence of other neurotransmitters.
Zukünftige Richtungen
There are several potential future directions for research on 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid. One area of research is the development of new drugs that target the mGluR4 receptor. These drugs may have applications in the treatment of a range of neurological disorders, including pain, anxiety, and depression. Another area of research is the study of the effects of this compound on other neurotransmitter systems, such as the dopamine and serotonin systems. Finally, there is potential for research on the use of this compound as a tool for studying the role of glutamate receptors in the central nervous system.
Synthesemethoden
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 4-methoxyphenylacetic acid with acetyl chloride to form N-acetyl-4-methoxyphenylalanine, which is then deacetylated to form this compound. Enzymatic synthesis involves the use of enzymes to catalyze the formation of this compound from phenylalanine and 4-methoxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid has potential applications in a range of scientific research areas, including neurobiology, pharmacology, and biochemistry. One of the key areas of research is the study of glutamate receptors, which play a critical role in the central nervous system. This compound has been found to be a selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4), which has been implicated in a range of neurological disorders. This compound has also been found to have potential applications in the development of new drugs for the treatment of pain, anxiety, and depression.
Eigenschaften
| 121487-17-0 | |
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.2 g/mol |
IUPAC-Name |
2-amino-3-(4-methoxyphenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C10H11NO4/c1-15-7-4-2-6(3-5-7)9(12)8(11)10(13)14/h2-5,8H,11H2,1H3,(H,13,14) |
InChI-Schlüssel |
JVWJJWRPEYLNOR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C(C(=O)O)N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C(C(=O)O)N |
Synonyme |
Tyrosine, O-methyl--bta--oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Oxazolo[5,4-b]pyridin-2-amine](/img/structure/B55825.png)

